![molecular formula C26H21N5O4 B3441952 N,N'-{[2-(4-nitrophenyl)-4,6-pyrimidinediyl]di-4,1-phenylene}diacetamide](/img/structure/B3441952.png)
N,N'-{[2-(4-nitrophenyl)-4,6-pyrimidinediyl]di-4,1-phenylene}diacetamide
Overview
Description
N,N'-{[2-(4-nitrophenyl)-4,6-pyrimidinediyl]di-4,1-phenylene}diacetamide, commonly known as NPDPA, is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential future directions. In
Mechanism of Action
The mechanism of action of NPDPA is related to its interaction with DNA. It binds to DNA through intercalation, which is the insertion of a molecule between the base pairs of DNA. This interaction causes changes in the DNA structure, leading to DNA damage and mutations. Additionally, NPDPA can induce apoptosis in cancer cells by activating caspase enzymes, which are responsible for initiating the cell death process.
Biochemical and Physiological Effects:
NPDPA has been shown to have both biochemical and physiological effects. Biochemically, it can cause DNA damage and mutations, which can lead to cell death. Physiologically, it has been shown to have neuroprotective effects, prevent the formation of amyloid beta plaques, and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using NPDPA in lab experiments is its high selectivity and sensitivity towards DNA. This makes it a reliable tool for detecting DNA damage and mutations. Additionally, its cytotoxic effects on cancer cells make it a promising candidate for cancer therapy. However, one of the limitations of using NPDPA is its potential toxicity to normal cells. It is important to carefully evaluate the dosage and administration of NPDPA to minimize any potential harmful effects.
Future Directions
There are several potential future directions for the use of NPDPA in scientific research. One direction is the development of NPDPA-based fluorescent probes for the detection of DNA damage and mutations. Another direction is the investigation of NPDPA as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies can be conducted to explore the potential use of NPDPA in cancer therapy and to optimize its cytotoxic effects on cancer cells while minimizing any potential harmful effects on normal cells.
Conclusion:
In conclusion, NPDPA is a promising compound that has shown potential in various scientific research applications. Its high selectivity and sensitivity towards DNA make it a reliable tool for detecting DNA damage and mutations, and its cytotoxic effects on cancer cells make it a promising candidate for cancer therapy. Additionally, its neuroprotective effects and potential use in the treatment of neurodegenerative diseases make it an interesting area for future research. However, it is important to carefully evaluate the dosage and administration of NPDPA to minimize any potential harmful effects on normal cells.
Scientific Research Applications
NPDPA has been studied extensively for its potential use as a fluorescent probe for DNA detection. It has shown high selectivity and sensitivity towards DNA, making it a promising tool for detecting DNA damage and mutations. Additionally, NPDPA has been investigated for its potential use in cancer therapy. It has shown cytotoxic effects on cancer cells and has been shown to induce apoptosis in cancer cells. Furthermore, NPDPA has been studied for its potential use in the treatment of neurodegenerative diseases. It has been shown to have neuroprotective effects and can prevent the formation of amyloid beta plaques, which are associated with Alzheimer's disease.
properties
IUPAC Name |
N-[4-[6-(4-acetamidophenyl)-2-(4-nitrophenyl)pyrimidin-4-yl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O4/c1-16(32)27-21-9-3-18(4-10-21)24-15-25(19-5-11-22(12-6-19)28-17(2)33)30-26(29-24)20-7-13-23(14-8-20)31(34)35/h3-15H,1-2H3,(H,27,32)(H,28,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUWFOITWQBKSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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